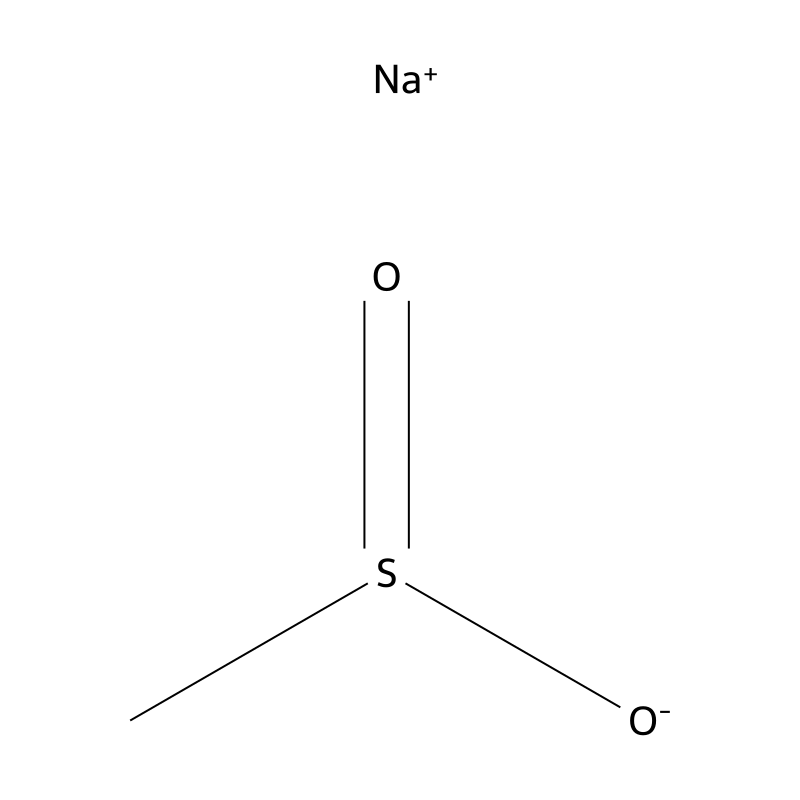Sodium methanesulfinate

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Synonyms
Canonical SMILES
Organosulfur Compound Synthesis
Field: Organic Chemistry
Application Summary: Sodium methanesulfinate acts as a versatile building block for preparing many valuable organosulfur compounds.
Methods of Application: Sodium sulfinates are used as sulfonylating, sulfenylating or sulfinylating reagents, depending on reaction conditions.
Results or Outcomes: Significant progress has been made in synthesizing thiosulfonates, sulfonamides, sulfides, and sulfones, including vinyl sulfones, allyl sulfones, and β-keto sulfones.
Conjugate Addition to Vinyl Heterocycles
Application Summary: Sodium methanesulfinate is used in the conjugate addition to vinyl heterocycles.
Cross-Coupling Reaction with Aryl Boronic Acid
Application Summary: Sodium methanesulfinate is used in cross-coupling reactions with aryl boronic acid.
Preparation of Sodium Sulfinates
Application Summary: Sodium methanesulfinate is used in the preparation of sodium sulfinates.
Methods of Application: Sodium sulfinates are prepared from methanesulfonic acid by adding one equivalent of sodium hydroxide and diluting it to 4M.
Results or Outcomes: Significant progress has been made in the utilization of sodium sulfinates emerging as sulfonylating, sulfenylating or sulfinylating reagents, depending on reaction conditions.
Synthesis of Ionic Liquids
Sodium methanesulfinate is an aliphatic sodium sulfinate with the molecular formula and a molecular weight of approximately 104.1 g/mol. It appears as a white to light beige powder and is hygroscopic, meaning it can absorb moisture from the air. The compound is soluble in water and methanol, but it is sensitive to air and should be stored in an inert atmosphere at room temperature to maintain its stability . Sodium methanesulfinate is primarily used as a reagent in organic synthesis, particularly for the preparation of various organosulfur compounds.
Due to the lack of research on sodium methanesulfinate, its mechanism of action in any biological system is unknown.
- Cross-Coupling Reactions: It has been utilized in cross-coupling reactions with aryl boronic acids, leading to the formation of sulfonylated products .
- Conjugate Additions: The compound can undergo conjugate addition to vinyl heterocycles, which is important for synthesizing complex organic molecules .
- Formation of Sulfonyl Radicals: Sodium methanesulfinate serves as a sulfonylating agent in various reactions, contributing to the formation of thiosulfonates, sulfonamides, and sulfones through S–S, N–S, and C–S bond formations .
Sodium methanesulfinate can be synthesized through various methods:
- Neutralization Reaction: It can be prepared by neutralizing methanesulfonic acid with sodium hydroxide. This method involves adding one equivalent of sodium hydroxide to methanesulfonic acid and then diluting it to achieve the desired concentration .
- Oxidation Reactions: Some synthesis routes involve the oxidation of thioethers or sulfides to form sulfinates, which can then be converted into sodium methanesulfinate under appropriate conditions .
- Decarboxylation Reactions: Advanced synthetic strategies may include photolytic decarboxylation reactions that yield various sodium sulfinates, including sodium methanesulfinate .
Sodium methanesulfinate has several applications in organic chemistry:
- Building Block for Organosulfur Compounds: It serves as a versatile building block for synthesizing valuable organosulfur compounds, including vinyl sulfones and allylic sulfones .
- Sulfonylating Agent: The compound is employed as a sulfonylating reagent in organic synthesis, facilitating the formation of diverse sulfur-containing molecules .
- Research Tool: It is used in laboratory settings for various chemical transformations and synthesis processes.
Sodium methanesulfinate shares similarities with other sodium sulfinates but possesses unique characteristics that set it apart. Here are some comparable compounds:
| Compound | Molecular Formula | Key Features |
|---|---|---|
| Sodium benzenesulfinate | C6H5NaO2S | Derived from benzene; used in aromatic sulfonation |
| Sodium phenylsulfinate | C6H5NaO2S | Similar structure; used for similar sulfonylation reactions |
| Sodium sulfinates (general) | RSO2Na | Versatile reagents for forming S–S, N–S, and C–S bonds |
Uniqueness of Sodium Methanesulfinate:
- Sodium methanesulfinate's aliphatic nature allows for different reactivity patterns compared to its aromatic counterparts.
- Its specific applications in synthesizing cyclooxygenase-2 inhibitors highlight its unique role in medicinal chemistry.
Related CAS
GHS Hazard Statements
H302 (97.96%): Harmful if swallowed [Warning Acute toxicity, oral];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.
Pictograms

Irritant








